molecular formula C22H23N5O B2763872 N-(pyridin-3-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide CAS No. 1105233-03-1

N-(pyridin-3-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B2763872
CAS No.: 1105233-03-1
M. Wt: 373.46
InChI Key: TUFKQHSTFJSGML-UHFFFAOYSA-N
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Description

N-(pyridin-3-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides. This compound features a unique structure combining pyridine, pyridazine, and piperidine rings, making it of significant interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazine Ring: This step often involves the reaction of hydrazine derivatives with diketones or ketoesters under reflux conditions to form the pyridazine core.

    Introduction of the o-Tolyl Group: The o-tolyl group can be introduced via a Friedel-Crafts alkylation reaction, where the pyridazine ring is treated with o-tolyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Coupling with Piperidine: The pyridazine derivative is then coupled with a piperidine derivative through a nucleophilic substitution reaction, often using a base such as sodium hydride or potassium carbonate.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group, typically achieved by reacting the piperidine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or reducing agents such as lithium aluminum hydride, leading to reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or palladium on carbon under hydrogen gas.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(pyridin-3-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers due to its ability to interact with specific molecular targets.

    Biological Research: The compound is used in studies investigating cellular signaling pathways and receptor interactions.

    Chemical Biology: It serves as a tool compound for probing biological systems and understanding the mechanisms of action of related molecules.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(pyridin-3-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various cellular pathways. For example, it might inhibit a particular enzyme involved in a disease pathway, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-3-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide
  • N-(pyridin-3-yl)-1-(6-(m-tolyl)pyridazin-3-yl)piperidine-4-carboxamide
  • N-(pyridin-3-yl)-1-(6-(p-tolyl)pyridazin-3-yl)piperidine-4-carboxamide

Uniqueness

N-(pyridin-3-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide is unique due to the specific positioning of the o-tolyl group, which can influence its binding affinity and selectivity towards molecular targets. This structural uniqueness can result in distinct biological activities and therapeutic potentials compared to its analogs.

Properties

IUPAC Name

1-[6-(2-methylphenyl)pyridazin-3-yl]-N-pyridin-3-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O/c1-16-5-2-3-7-19(16)20-8-9-21(26-25-20)27-13-10-17(11-14-27)22(28)24-18-6-4-12-23-15-18/h2-9,12,15,17H,10-11,13-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFKQHSTFJSGML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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